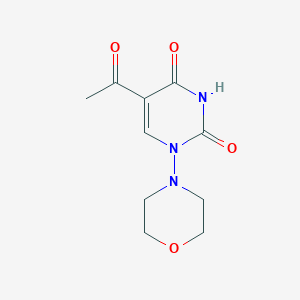
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, also known as 5-AMPP, is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. It is a derivative of morpholine, an organic compound commonly used in the production of detergents and other household products. 5-AMPP has been studied for its properties as an inhibitor of several enzymes, including cyclooxygenase and 5-lipoxygenase. As a result, it has been explored for its potential to treat various diseases, including inflammation, cancer, and metabolic disorders.
科学的研究の応用
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat various diseases. It has been investigated for its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of inflammatory mediators. As a result, this compound has been studied for its potential to treat inflammation and cancer. In addition, it has been explored for its potential to treat metabolic disorders such as obesity and diabetes.
作用機序
The mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is believed to involve the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, this compound is thought to reduce the production of inflammatory mediators and thus reduce inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential to reduce inflammation, as well as its effects on cancer and metabolic disorders. In animal studies, this compound has been shown to reduce inflammation in a variety of tissues, including the skin, lungs, and joints. In addition, it has been shown to reduce the growth of cancer cells in vitro and in vivo. Finally, this compound has been studied for its potential to reduce obesity and improve glucose metabolism in mice.
実験室実験の利点と制限
The use of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it ideal for use in research studies. In addition, it has been shown to be effective in reducing inflammation, cancer cell growth, and metabolic disorders in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its effects on humans have not been fully studied, and thus its safety and efficacy in humans is unknown.
将来の方向性
The potential applications of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione are vast, and further research is needed to understand its full potential. Future research should focus on its safety and efficacy in humans, as well as its potential to treat other diseases. In addition, further research should explore its potential to treat other metabolic disorders, such as fatty liver disease and cardiovascular disease. Finally, further research should explore the mechanism of action of this compound, as well as its potential to be used in combination with other drugs.
合成法
The synthesis of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is relatively simple and can be achieved through a three-step process. The first step involves the reaction of morpholine with acetic anhydride, followed by a reaction with 1-chloro-4-nitrobenzene. The final step is the reaction of the product with 5-amino-1-methylpyridin-2-one, which yields this compound.
特性
IUPAC Name |
5-acetyl-1-morpholin-4-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-13(10(16)11-9(8)15)12-2-4-17-5-3-12/h6H,2-5H2,1H3,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNLPRQHODUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

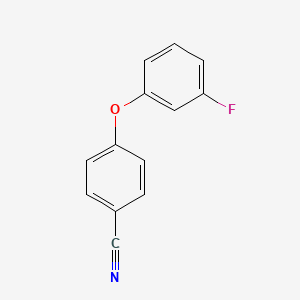
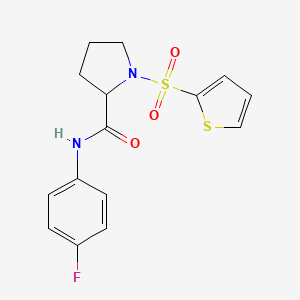

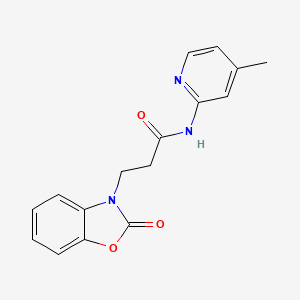
![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine](/img/structure/B2540309.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)
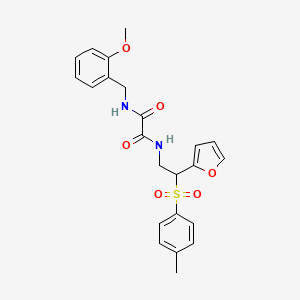
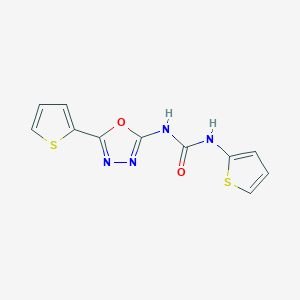

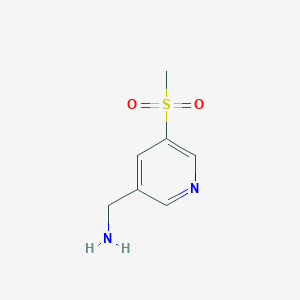
![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)